Product packaging for H-Ala-arg(NO2)-ome hcl(Cat. No.:CAS No. 161451-22-5)

H-Ala-arg(NO2)-ome hcl

Cat. No.: B574971
CAS No.: 161451-22-5
M. Wt: 340.765
InChI Key: IEYWLKYWCGNLDL-LEUCUCNGSA-N
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Description

Contextualization of Dipeptide Chemistry in Academic Research

Dipeptides, consisting of two amino acids linked by a peptide bond, are the simplest form of peptides. taylorandfrancis.com Their study is fundamental to understanding the more complex structures and functions of proteins. In academic research, dipeptides serve as model systems for investigating the principles of peptide bond formation, protein folding, and molecular recognition. whiterose.ac.ukresearchgate.net The inherent properties of dipeptides, such as their biocompatibility and chemical diversity, have made them attractive building blocks for the development of novel biomaterials and therapeutics. mdpi.com Researchers utilize dipeptide libraries to screen for enzyme inhibitors and to study the physicochemical properties that govern their biological activity. nih.gov

The formation of the peptide bond itself is a critical area of study, with computational and experimental approaches used to elucidate the mechanisms involved. whiterose.ac.uk The aggregation and self-assembly of dipeptides into ordered nanostructures, such as nanotubes and hydrogels, is another active area of research with potential applications in drug delivery and tissue engineering. mdpi.com

Significance of Nω-Nitro-L-Arginine Derivatives as Biochemical Probes

Nω-nitro-L-arginine and its derivatives are of significant interest in biochemistry and pharmacology due to their ability to inhibit nitric oxide synthase (NOS). wikipedia.orgkrackeler.com Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and immune responses. wikipedia.org By inhibiting NOS, these compounds allow researchers to probe the roles of NO in these pathways.

The nitro group on the arginine side chain is key to the inhibitory activity of these molecules. wikipedia.org Derivatives such as Nω-nitro-L-arginine methyl ester (L-NAME) are widely used as experimental tools to study conditions associated with altered NO signaling. krackeler.comnih.gov The methyl ester modification in compounds like L-NAME often enhances cell permeability, facilitating their use in cellular and in vivo studies. scbt.com These derivatives have been instrumental in advancing our understanding of cardiovascular physiology and the pathophysiology of various diseases. krackeler.com

Overview of Research Trajectories for H-Ala-Arg(NO2)-OMe·HCl

H-Ala-Arg(NO2)-OMe·HCl combines the structural features of a simple dipeptide with the inhibitory potential of a nitroarginine (B1678959) derivative. Research involving this specific compound often focuses on its role as a potential enzyme inhibitor or as a building block in the synthesis of more complex peptides. oup.com The presence of the alanine (B10760859) residue can influence its binding specificity and kinetic properties when interacting with target enzymes.

Studies may involve the synthesis of H-Ala-Arg(NO2)-OMe·HCl and its analogs to explore structure-activity relationships. google.com Furthermore, this dipeptide can be incorporated into longer peptide sequences to create specific substrates or inhibitors for proteases and other enzymes. oup.com The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of biochemical assays. chemicalbook.com

Below is a table summarizing the key chemical information for H-Ala-Arg(NO2)-OMe·HCl and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
H-Ala-Arg(NO2)-OMe·HClC10H21ClN6O5340.77161451-22-5
Nω-Nitro-L-arginineC6H13N5O4219.2012149-70-4
Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME)C7H15N5O4·HCl269.6951298-62-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21ClN6O5 B574971 H-Ala-arg(NO2)-ome hcl CAS No. 161451-22-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-2-aminopropanoyl]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O5.ClH/c1-6(11)8(17)14-7(9(18)21-2)4-3-5-13-10(12)15-16(19)20;/h6-7H,3-5,11H2,1-2H3,(H,14,17)(H3,12,13,15);1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYWLKYWCGNLDL-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of H Ala Arg No2 Ome·hcl

Strategies for Dipeptide Synthesis Incorporating Nω-Nitro-L-Arginine

The synthesis of dipeptides containing the Nω-nitro-L-arginine moiety can be approached through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling. Each strategy offers distinct advantages and is chosen based on the desired scale, purity requirements, and the specific sequence of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) provides a streamlined and often automated method for peptide assembly. In the context of synthesizing a dipeptide like Ala-Arg(NO2), the arginine derivative is first anchored to a solid support (resin).

A common strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis would commence with the attachment of Fmoc-Arg(NO2)-OH to a suitable resin, such as a chlorotrityl or Wang resin, which allows for the eventual cleavage of the peptide acid. However, to obtain the C-terminal methyl ester directly, a different approach is needed. One such method involves synthesizing the peptide on the resin and then cleaving it with a solution containing the alcohol, in this case, methanol (B129727), under acidic conditions to facilitate transesterification.

Alternatively, a pre-formed H-Arg(NO2)-OMe can be coupled in solution to a resin-bound alanine (B10760859). However, the more standard SPPS approach involves sequential addition. A typical Fmoc-SPPS cycle for a dipeptide on a Rink amide resin, which would yield a C-terminal amide, is outlined below to illustrate the general process. To obtain the methyl ester, specific cleavage conditions would be required.

Table 1: Illustrative Fmoc-SPPS Cycle for a Dipeptide

StepReagent/SolventPurpose
1. Resin SwellingDMF or NBPPrepares the resin for synthesis.
2. Fmoc Deprotection20% piperidine (B6355638) in DMFRemoves the Fmoc group from the resin's functional group.
3. WashingDMFRemoves excess piperidine and by-products.
4. Coupling of First Amino AcidFmoc-Arg(NO2)-OH, DIC, Oxyma in DMFAttaches the first amino acid to the resin.
5. WashingDMFRemoves excess reagents.
6. Fmoc Deprotection20% piperidine in DMFRemoves the Fmoc group from the attached arginine.
7. WashingDMFRemoves excess piperidine.
8. Coupling of Second Amino AcidFmoc-Ala-OH, DIC, Oxyma in DMFAttaches the second amino acid.
9. WashingDMFRemoves excess reagents.
10. Final Fmoc Deprotection20% piperidine in DMFExposes the N-terminal amine of alanine.
11. Cleavage and DeprotectionTFA/TIS/H2O (95:2.5:2.5)Cleaves the peptide from the resin and removes side-chain protecting groups.

It is important to note that the use of Nω-nitro-arginine in SPPS can sometimes be challenging. For instance, some studies have reported that Nω-nitro-arginine methyl ester can be unreactive in coupling reactions under certain conditions, such as reactive extrusion, with low conversion rates observed when coupled with tryptophan and aspartic acid. researchgate.net

Solution-Phase Peptide Coupling Methodologies

Solution-phase synthesis offers greater flexibility in terms of scale and purification of intermediates. The synthesis of H-Ala-Arg(NO2)-OMe·HCl is well-suited to a solution-phase approach. A common strategy involves the coupling of an N-terminally protected alanine with the free amine of H-Arg(NO2)-OMe.

A typical reaction would involve the use of a coupling reagent to activate the carboxylic acid of the N-protected alanine, which then reacts with the amino group of the arginine methyl ester.

A plausible synthetic route in solution phase is as follows:

N-terminal protection of Alanine: Alanine is protected with a suitable group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), to yield Boc-Ala-OH or Cbz-Ala-OH.

Esterification of Nω-nitro-L-arginine: Nω-nitro-L-arginine is esterified to its methyl ester, yielding H-Arg(NO2)-OMe. This is often accomplished by reacting the amino acid with methanol in the presence of an acid catalyst like thionyl chloride or HCl gas. mdpi.com

Peptide Coupling: Boc-Ala-OH is coupled with H-Arg(NO2)-OMe using a coupling reagent. A variety of coupling reagents can be employed, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, or phosphonium-based reagents like BOP or PyBOP. rsc.org

N-terminal Deprotection: The N-terminal protecting group (e.g., Boc) is removed from the resulting dipeptide, Boc-Ala-Arg(NO2)-OMe. For a Boc group, this is typically achieved with an acid such as trifluoroacetic acid (TFA) or HCl in an organic solvent. This step yields the final product, H-Ala-Arg(NO2)-OMe, which is then isolated as its hydrochloride salt.

Utilization of the Nω-Nitro Group as a Protecting Group in Arginine Chemistry

The guanidino group of arginine is strongly basic and requires protection during peptide synthesis to prevent side reactions. mdpi.com The Nω-nitro group is one of the earliest and most well-established protecting groups for this purpose.

Comparative Analysis of Protection and Deprotection Techniques

The Nω-nitro group offers certain advantages and disadvantages compared to other commonly used arginine protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), (Boc)2, and Tos (tosyl). mdpi.compeptide.comnih.gov

Table 2: Comparison of Arginine Protecting Groups

Protecting GroupProtection MethodDeprotection ConditionsAdvantagesDisadvantages
NO2 (Nitro) Nitration of arginineCatalytic hydrogenation, SnCl2, electrolytic reduction, NaBH4. nih.govglobalauthorid.comnih.govLow cost, stable to strong acids (TFA), prevents δ-lactam formation. mdpi.comnih.govHarsh deprotection conditions (catalytic hydrogenation can affect other residues), potential for side reactions during removal. actanaturae.ru
Pbf Sulfonylation of arginineTFA-based cleavage cocktails. nih.govMild acid cleavage, widely used in Fmoc-SPPS.High cost, can be prone to δ-lactam formation. mdpi.com
(Boc)2 Acylation of arginineTFA-based cleavage cocktails. nih.govRelatively mild acid cleavage.Can be unstable in solution over time, prone to δ-lactam formation. nih.gov
Tos (Tosyl) Sulfonylation of arginineStrong acids (HF, TFMSA). peptide.comStable to a wide range of conditions.Requires very strong acids for removal, not compatible with Fmoc-SPPS.

Deprotection of the Nω-nitro group can be achieved through various methods. Catalytic hydrogenation (e.g., using Pd/C) is a common method, but it can also reduce other functional groups, such as the indole (B1671886) ring of tryptophan. actanaturae.ru Alternative methods include reduction with tin(II) chloride (SnCl2) in an acidic medium, which can be performed on-resin. nih.gov Electrolytic reduction and the use of sodium borohydride (B1222165) (NaBH4) have also been reported as effective deprotection methods. globalauthorid.comub.edu

Stability and Reactivity Considerations of the Nω-Nitro Group

The Nω-nitro group is valued for its stability under the acidic conditions used for the removal of Boc groups and the basic conditions for Fmoc group removal. peptide.com This orthogonality makes it a versatile protecting group.

A significant advantage of the nitro group is its ability to suppress δ-lactam formation, a common side reaction during the activation of arginine for peptide coupling. mdpi.comnih.gov This side reaction leads to the consumption of the activated amino acid and the formation of a deletion peptide. Studies have shown that Fmoc-Arg(NO2)-OH has a lower tendency to form δ-lactam compared to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH. nih.gov

In terms of stability in solution, Fmoc-Arg(NO2)-OH has been shown to be completely stable in DMF and NBP at room temperature over extended periods, in contrast to Fmoc-Arg(Boc)2-OH which can degrade over time. nih.gov

However, the strong electron-withdrawing nature of the nitro group can reduce the nucleophilicity of the guanidino group, which can be beneficial in preventing side reactions. On the other hand, the reactivity of the nitroguanidino group itself must be considered, particularly during deprotection, where side reactions can lead to the formation of ornithine or other by-products. peptide.com

Esterification Techniques for C-Terminal Methyl Esters in Dipeptides

The formation of a C-terminal methyl ester in a dipeptide like H-Ala-Arg(NO2)-OMe·HCl is a critical step. There are several methods to achieve this.

One common method is the direct esterification of the N-protected dipeptide. For example, a protected dipeptide such as Boc-Ala-Arg(NO2)-OH could be esterified using methanol with an acid catalyst. Silica chloride has been reported as an efficient heterogeneous catalyst for the esterification of N-protected amino acids and dipeptides, offering high yields and faster reaction rates. researchgate.net

Another approach is to use a pre-esterified amino acid in the peptide coupling step, as described in the solution-phase synthesis section (2.1.2). This involves the initial synthesis of H-Arg(NO2)-OMe·HCl, which is then coupled with the N-protected alanine. This is often the more straightforward approach for dipeptides.

A process for the esterification of dipeptides using chlorosulphonic acid and an alcohol has also been described, which has been shown to result in minimal racemization. google.com

Table 3: Common Esterification Methods for Amino Acids and Peptides

MethodReagentsConditionsApplicability
Fischer Esterification Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., HCl, H2SO4)RefluxAmino acids, peptides
Thionyl Chloride Alcohol (e.g., Methanol), Thionyl ChlorideOften at low temperatures, then refluxAmino acids
Silica Chloride Catalysis Alcohol, Silica ChlorideMild conditions, room temperatureN-protected amino acids and dipeptides researchgate.net
Chlorosulphonic Acid Alcohol, Chlorosulphonic AcidCooled initially, then brought to desired temperatureAmino acids and dipeptides google.com

The choice of esterification method depends on the stability of the protecting groups on the peptide and the desired reaction conditions. For a dipeptide containing the acid-sensitive Boc group, milder esterification conditions would be preferred if the esterification is performed after peptide coupling.

Advanced Synthetic Routes for H-Ala-Arg(NO2)-OMe·HCl and its Stereoisomers

The synthesis of H-Ala-Arg(NO2)-OMe·HCl typically involves the coupling of a protected alanine residue with Nω-nitro-L-arginine methyl ester hydrochloride (H-Arg(NO2)-OMe·HCl). Advanced methodologies focus on achieving high yields, minimizing racemization, and allowing for the synthesis of various stereoisomers, which are often crucial for biological activity studies. capes.gov.bracs.org

Liquid-phase peptide synthesis (LPPS) is a common approach. The process starts with an N-terminally protected alanine, such as Boc-L-Ala-OH or Z-L-Ala-OH, which is activated using a coupling agent. This activated species then reacts with the free amino group of H-L-Arg(NO2)-OMe·HCl. The use of modern coupling reagents is key to an efficient synthesis. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (2-(1H-7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently employed to facilitate amide bond formation with minimal side reactions. ajol.infouni-heidelberg.de The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as N-ethylmorpholine (NEM) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. ajol.infogoogle.com

The final step is the removal of the N-terminal protecting group. For a Boc group, this is achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which yields the desired hydrochloride salt directly. ajol.info

The synthesis of stereoisomers (e.g., D-Ala-L-Arg(NO2)-OMe·HCl, L-Ala-D-Arg(NO2)-OMe·HCl, or D-Ala-D-Arg(NO2)-OMe·HCl) is readily accomplished by selecting the appropriate chiral amino acid starting materials. capes.gov.brfrontiersin.org For example, to synthesize D-Ala-L-Arg(NO2)-OMe·HCl, one would start with Boc-D-Ala-OH and couple it with H-L-Arg(NO2)-OMe·HCl. The stereochemical integrity of the amino acids is paramount, and the choice of coupling reagents and reaction conditions is critical to prevent epimerization. researchgate.net

Enzymatic synthesis represents a greener alternative, offering high stereoselectivity under mild conditions. researchgate.netmdpi.com Aminopeptidases or engineered ligases can catalyze the formation of the peptide bond between a free amino acid and an amino acid ester, potentially reducing the need for extensive protecting group chemistry. mdpi.comnih.gov

Method Description Key Reagents/Conditions Advantages
Liquid-Phase Peptide Synthesis (LPPS) Sequential coupling of protected amino acids in solution.Boc-Ala-OH/Z-Ala-OH, H-Arg(NO2)-OMe·HCl, Coupling agents (DCC/HOBt, HATU, HBTU), Base (DIPEA, NEM), Deprotection (TFA, HCl). ajol.infogoogle.comScalability, well-established protocols.
Stereoselective Synthesis Use of specific chiral precursors to synthesize desired stereoisomers.D- or L- enantiomers of Alanine and Arginine derivatives. capes.gov.brfrontiersin.orgAccess to stereochemically pure diastereomers for structure-activity relationship studies.
Enzymatic Synthesis Use of enzymes like ligases or aminopeptidases to form the peptide bond.Free or esterified amino acids, specific enzymes. mdpi.comnih.govHigh stereoselectivity, mild reaction conditions, environmentally friendly.

Analytical Validation Methodologies for Synthetic Purity and Identity

Rigorous analytical validation is essential to confirm the chemical identity and purity of the synthesized H-Ala-Arg(NO2)-OMe·HCl. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure of the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the protons in the alanine and arginine side chains, the peptide backbone, and the methyl ester group. For ¹³C NMR, distinct peaks corresponding to the carbonyl carbons of the peptide bond and the ester, the α-carbons of each amino acid residue, and the carbons of the side chains and protecting groups are expected.

¹H NMR Expected Chemical Shifts (δ ppm) in D₂O/DMSO-d₆ ¹³C NMR Expected Chemical Shifts (δ ppm)
~8.5-9.0 (NH, amide)~170-175 (C=O, ester and amide)
~4.1-4.4 (α-H, Arg)~158-160 (C=N, guanidinium)
~3.9-4.2 (α-H, Ala)~53-56 (α-C, Arg)
3.7 (s, 3H, -OCH₃)~50-52 (α-C, Ala)
~3.2 (t, 2H, δ-CH₂, Arg)~52 (OCH₃)
~1.5-1.9 (m, 4H, β,γ-CH₂, Arg)~40-42 (δ-C, Arg)
~1.4 (d, 3H, β-CH₃, Ala)~28-30 (β-C, Arg)
~24-26 (γ-C, Arg)
~17-19 (β-C, Ala)

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. For H-Ala-Arg(NO2)-OMe·HCl (C₁₀H₂₁ClN₆O₅), the expected monoisotopic mass of the free base is approximately 323.15 g/mol . Electrospray ionization (ESI) is commonly used, which would show a prominent ion at [M+H]⁺ corresponding to this mass. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the N-H bonds of the amine and amide, the C=O groups of the amide and ester, and the N-O bonds of the nitro group. youtube.com

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (Amine HCl salt)3200-2800 (broad)
N-H Stretch (Amide)3350-3250
C=O Stretch (Amide I)1680-1630
C=O Stretch (Ester)1750-1735
N-O Stretch (Nitro group)1550-1500 and 1360-1290 (asymmetric and symmetric)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. researchgate.net

Reversed-Phase HPLC (RP-HPLC) : This is the most common technique used. A nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). The dipeptide is retained and then eluted, and its purity is determined by the area percentage of its peak relative to any impurity peaks detected by UV absorbance (typically at 214 or 220 nm).

Hydrophilic Interaction Chromatography (HILIC) : For very polar compounds like this dipeptide hydrochloride salt, HILIC can be an effective alternative or complementary technique. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. jocpr.com

The results from HPLC analysis are crucial for confirming that the product meets the required purity specifications for subsequent applications. jocpr.comchemsrc.com

Mechanistic Investigations of Molecular Interactions and Biochemical Function

Modulation of Nitric Oxide Synthase (NOS) Activity by the Nω-Nitro-L-Arginine Moiety

The primary biochemical function attributed to compounds containing the Nω-nitro-L-arginine group is the inhibition of nitric oxide synthase (NOS) enzymes. These enzymes, which exist in three main isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes. researchgate.net

Characterization of Inhibitory Mechanisms

H-Ala-arg(NO2)-ome hcl is anticipated to function as an inhibitor of NOS by acting as a substrate analogue. The Nω-nitro-L-arginine portion of the molecule mimics the natural substrate, L-arginine, allowing it to bind to the active site of the enzyme. researchgate.netnih.gov This binding is competitive, meaning it prevents L-arginine from accessing the enzyme and thereby blocks the production of nitric oxide. nih.gov

Research on the closely related compound Nω-nitro-L-arginine methyl ester (L-NAME) reveals that such methyl esters often function as prodrugs. sigmaaldrich.commpbio.com They are cell-permeable and, once inside the cell, are hydrolyzed by intracellular esterases to their corresponding carboxylic acid form (in this case, L-Alanyl-Nω-nitro-L-arginine). sigmaaldrich.commpbio.com This hydrolyzed product is the active inhibitor that binds to the NOS active site. sigmaaldrich.commpbio.com Studies have shown that this bioactivation process is markedly accelerated in biological tissues compared to physiological buffers.

The specific amino acids in dipeptide inhibitors, along with their chirality, can significantly influence the potency and selectivity of inhibition across the different NOS isoforms. nih.gov For instance, studies on a library of dipeptide amides containing nitroarginine (B1678959) demonstrated that the order and chirality of the amino acids have profound effects on inhibitory activity and isoform selectivity. nih.gov While specific studies on this compound are limited, research on similar dipeptides, such as those containing phenylalanine, has shown them to be competitive inhibitors of nNOS, eNOS, and iNOS. nih.gov

Kinetic Studies of Enzyme-Inhibitor Interactions

Detailed kinetic data for this compound are not extensively available in the scientific literature. However, the kinetics of related Nω-nitro-L-arginine derivatives provide a valuable framework for understanding its potential inhibitory potency. The parent compound, L-NAME, is a non-selective NOS inhibitor, while its hydrolyzed active form, Nω-nitro-L-arginine (L-NNA), is a potent inhibitor. nih.gov The development of dipeptide-based inhibitors aims to enhance selectivity for specific NOS isoforms, which is a significant goal for therapeutic applications. researchgate.net For example, the dipeptide amide L-Arg(NO₂)-L-Dbu-NH₂ was identified as a potent nNOS inhibitor with a Kᵢ of 130 nM and exhibited high selectivity over eNOS (>1500-fold) and iNOS (192-fold). nih.gov

Table 1: Kinetic Data for Selected NOS Inhibitors

Compound Name Parameter Value NOS Isoform Source
L-NAME pIC₅₀ 5.7 Human nNOS
pIC₅₀ 5.6 Human eNOS
pIC₅₀ 4.3 Human iNOS
L-Arg(NO₂)-L-Dbu-NH₂ Kᵢ 130 nM nNOS nih.gov

Interactions with Peptidases and Proteases

Substrate Specificity Profiling and Recognition Patterns

There is a lack of specific substrate profiling studies for this compound with various peptidases. Generally, dipeptidyl esters can be recognized and cleaved by a range of proteases. The susceptibility to hydrolysis would depend on the enzyme's specificity for the N-terminal L-alanine and the C-terminal L-nitroarginine methyl ester. The presence of the non-canonical nitroarginine residue may significantly influence recognition and cleavage, potentially conferring resistance to certain proteases.

Enzyme Inhibition Studies and Binding Affinities

Similarly, specific data on the inhibition of peptidases and proteases by this compound and its binding affinities are not available. Peptides and their derivatives are often designed as protease inhibitors, but whether this specific dipeptide possesses such activity against common proteases has not been reported.

Exploration of Other Receptor-Ligand and Enzyme-Substrate Interactions

Beyond its primary role as a NOS inhibitor, the Nω-nitro-L-arginine moiety can engage in other molecular interactions. Research has shown that L-NAME can interact with enzymes other than nitric oxide synthase.

One notable off-target interaction is with kynurenine (B1673888) aminotransferase (KAT). Enzymatic studies have demonstrated that L-NAME can inhibit the activity of brain KAT I. This inhibition is characterized by a reduction in the enzyme's maximum velocity (Vmax) and an increase in its Michaelis constant (Km). This interaction appears to be independent of the nitric oxide pathway, as it could not be reversed by the addition of excess L-arginine. The inhibition of KAT is significant because this enzyme is responsible for the synthesis of kynurenic acid, an endogenous antagonist of excitatory amino acid receptors in the brain.

Table of Compounds

Biochemical Pathway Perturbations Induced by Dipeptide Analogues

Dipeptide analogues represent a significant class of molecules capable of modulating biological functions by interacting with specific enzymes and receptors. Their mechanism of action often involves mimicking endogenous substrates to competitively inhibit enzymatic reactions, thereby perturbing metabolic and signaling pathways. The structural characteristics of these dipeptides, including the nature of their constituent amino acids and terminal modifications, are critical determinants of their potency, selectivity, and cellular uptake.

A primary pathway targeted by arginine-containing dipeptide analogues, such as H-Ala-Arg(NO2)-OMe·HCl, is the nitric oxide (NO) signaling pathway. In this pathway, the enzyme nitric oxide synthase (NOS) catalyzes the conversion of L-arginine to L-citrulline and nitric oxide, a critical signaling molecule involved in numerous physiological processes. researchgate.net The presence of a modified arginine residue, specifically a nitroarginine group [Arg(NO2)], allows these analogues to act as potent inhibitors of NOS.

The compound N(G)-nitro-L-arginine methyl ester (L-NAME), which is the C-terminal component of H-Ala-Arg(NO2)-OMe·HCl, is a well-characterized non-selective inhibitor of all three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). ambeed.cnambeed.cn It competes with the natural substrate L-arginine for binding to the enzyme's active site, thereby blocking the synthesis of nitric oxide. researchgate.net The inhibitory constants (Ki) for L-NAME highlight its potent effect on NOS isoforms. ambeed.cnambeed.cn

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by L-NAME

NOS IsoformSourceInhibition Constant (Ki)Reference
nNOSBovine15 nM ambeed.cnambeed.cn
eNOSHuman39 nM ambeed.cnambeed.cn
iNOSMurine4.4 µM ambeed.cnambeed.cn

The incorporation of an alanine (B10760859) residue to form the dipeptide H-Ala-Arg(NO2)-OMe·HCl modifies the parent inhibitor's properties. The addition of the N-terminal alanine can influence the molecule's transport across cell membranes, its susceptibility to degradation by peptidases, and its binding affinity within the NOS active site. google.com These modifications can lead to altered potency or selectivity compared to the single amino acid analogue.

Beyond NOS inhibition, various dipeptide analogues have been developed to perturb other critical biochemical pathways. For instance, modified dipeptides are being explored as inhibitors of enzymes such as endoplasmic reticulum aminopeptidases (ERAP1/2), which are involved in antigen presentation. mdpi.com Similarly, other research has focused on dipeptide analogues as inhibitors for thymidylate synthase, a key enzyme in DNA synthesis, and acyl-coenzyme A:cholesterol acyltransferase. acs.org The design of such analogues involves strategic modifications to the peptide backbone or amino acid side chains to achieve high-affinity binding and specific inhibition.

Table 2: Conceptual Impact of Dipeptide Structural Modifications on Biochemical Activity

Structural ModificationPotential Biochemical ConsequenceExample Target Pathway
N-terminal Amino Acid Addition (e.g., Ala)Alters solubility, cell permeability, and peptidase susceptibility. Modifies binding affinity and selectivity.Nitric Oxide Synthesis
Side Chain Modification (e.g., Nitration)Introduces competitive inhibitory function by mimicking substrate transition state.Nitric Oxide Synthesis
Backbone Modification (e.g., Peptoid)Increases proteolytic stability and can alter conformational preferences.G-protein Coupled Receptor Signaling unipd.it
C-terminal Modification (e.g., Methyl Ester)Increases lipophilicity, potentially enhancing membrane transport. Protects against carboxypeptidase degradation.Nitric Oxide Synthesis

Molecular Dynamics of H-Ala-Arg(NO2)-OMe·HCl in Biological Milieus

Molecular dynamics (MD) simulations are powerful computational techniques used to investigate the structure, dynamics, and function of biomolecules at an atomic level. unimi.it By simulating the movements and interactions of atoms over time, MD can provide profound insights into how a molecule like H-Ala-Arg(NO2)-OMe·HCl behaves in a biological environment, such as in aqueous solution or when bound to its target enzyme, nitric oxide synthase (NOS).

An MD simulation of H-Ala-Arg(NO2)-OMe·HCl would model the complex interplay of forces governing its behavior. In an aqueous environment, the simulation would reveal the dipeptide's conformational flexibility and its interactions with surrounding water molecules. Key aspects to be studied include the solvation of its charged and polar groups (the N-terminus, the nitroguanidinium group, and the C-terminal ester) and the hydrophobic character of the alanine side chain.

These simulations can track the stability of the enzyme-inhibitor complex over time, calculating binding free energies to predict the inhibitor's potency. sci-hub.se Furthermore, MD studies can reveal conformational changes in the enzyme upon inhibitor binding, providing a more complete picture of the inhibition mechanism. unimi.it This detailed atomic-level information is invaluable for the rational design of new, more potent, or more selective dipeptide-based inhibitors.

Table 3: Potential Molecular Interactions of H-Ala-Arg(NO2)-OMe·HCl in a Protein Binding Site Analyzed by MD Simulations

Functional Group of DipeptideType of InteractionPotential Interacting Partner in Protein
N-terminal Amine (Ala)Hydrogen Bonding, ElectrostaticAspartic Acid, Glutamic Acid, Carbonyl groups
Alanine Side Chain (-CH3)Hydrophobic, van der WaalsLeucine, Isoleucine, Valine, Phenylalanine
Peptide Backbone (-CONH-)Hydrogen BondingBackbone or side chain amides/carbonyls
Nitroguanidinium Group (Arg(NO2))Hydrogen Bonding, ElectrostaticGlutamic Acid (in NOS active site), Aspartic Acid
Methyl Ester (-OMe)Hydrophobic, van der Waals, weak H-bond acceptorHydrophobic pockets, polar residues

Structure Activity Relationship Sar and Conformational Analysis of H Ala Arg No2 Ome·hcl

Elucidation of Key Structural Determinants for Biochemical Activity

The biochemical activity of H-Ala-Arg(NO2)-OMe·HCl is primarily associated with its function as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the biosynthesis of nitric oxide (NO). nih.govresearchgate.net NOS exists in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.govnih.gov The inhibitory action of H-Ala-Arg(NO2)-OMe·HCl stems from its structural mimicry of the natural NOS substrate, L-arginine. nih.govnih.gov

The key structural determinants for its activity can be broken down into its constituent parts:

The Nω-nitro-L-arginine core: This is the primary pharmacophore. The guanidinium (B1211019) group, modified with an electron-withdrawing nitro group, is crucial for binding to the enzyme's active site. It engages in critical hydrogen bonding and electrostatic interactions with a conserved glutamate (B1630785) residue (Glu592 in nNOS) that serves to anchor the substrate. nih.govscispace.com

The L-alanine residue: The N-terminal amino acid provides an additional point of interaction that can be exploited to achieve selectivity among the NOS isoforms. nih.govnih.gov The active sites of NOS isoforms are highly conserved, but subtle differences in residues outside the primary substrate-binding pocket can be targeted. A key difference is an aspartate residue in nNOS (Asp597) versus an asparagine in eNOS (Asn368), which creates a different electrostatic environment that can be selectively targeted by the N-terminal portion of dipeptide inhibitors. scispace.com

Collectively, these structural features define H-Ala-Arg(NO2)-OMe·HCl as a competitive inhibitor of NOS, where its affinity and selectivity are a composite function of these individual molecular components. capes.gov.bracs.org

Impact of the Alanine (B10760859) Residue on Dipeptide Conformation and Function

The conformational landscape of the alanine dipeptide itself has been extensively studied, revealing several low-energy states, including the β-sheet (C5), polyproline II (PII), and α-helical (αR) conformations. upc.edurutgers.eduacs.org The equilibrium between these conformations is sensitive to the solvent environment. upc.edurutgers.edu This inherent flexibility allows the Ala-Arg(NO2) dipeptide to adopt different "curled" or extended conformations to optimize its fit within the active sites of different NOS isoforms. scispace.com The small, non-polar methyl side chain of alanine provides minimal steric hindrance, allowing for a range of backbone torsion angles (φ,ψ) that might not be accessible to bulkier amino acids. This conformational freedom is crucial for its ability to probe subtle structural differences between the NOS isozymes. researchgate.net In essence, the alanine residue acts as a scaffold that positions the N-terminal amino group for potential selective interactions, such as with the key Asp597 residue in nNOS, which is a primary determinant of nNOS selectivity over eNOS. scispace.com

Influence of the Nω-Nitro-L-Arginine Moiety on Molecular Recognition

The Nω-nitro-L-arginine moiety is the cornerstone of the dipeptide's inhibitory activity against nitric oxide synthase. wikipedia.org This component acts as a transition-state analog inhibitor, closely mimicking the natural substrate L-arginine but binding with higher affinity. nih.gov

The key features contributing to its role in molecular recognition are:

Guanidinium Mimicry: The guanidinium group of arginine is essential for substrate recognition, primarily through a salt bridge interaction with a conserved glutamate residue in the NOS active site. scispace.comjapsonline.com The nitroarginine (B1678959) moiety retains this critical feature.

Nitro Group Modification: The addition of the electron-withdrawing nitro group (NO2) to the guanidinium head alters its electronic properties. This modification increases the acidity of the guanidinium protons, potentially leading to stronger hydrogen bonding interactions within the active site compared to the unmodified L-arginine. This enhanced binding affinity makes Nω-nitro-L-arginine and its derivatives potent NOS inhibitors. nih.gov

Competitive Inhibition: By effectively occupying the L-arginine binding site, the Nω-nitro-L-arginine moiety competitively blocks the natural substrate from accessing the enzyme's catalytic machinery, thereby preventing the synthesis of nitric oxide. capes.gov.bracs.org Research on various Nω-nitro-L-arginine-containing compounds has consistently demonstrated their role as competitive inhibitors of NOS isoforms. nih.govnih.gov

Role of C-Terminal Methyl Esterification in Modulating Interactions

The esterification of the C-terminal carboxyl group to a methyl ester is a critical modification that significantly modulates the dipeptide's physicochemical properties and its interaction with the target enzyme. nih.govcapes.gov.br Generally, this modification serves two primary purposes in peptide drug design: increasing hydrophobicity and masking charge. biosynth.comnih.gov

In the context of NOS inhibition, C-terminal modification directly impacts binding affinity and isoform selectivity. Studies on related dipeptide inhibitors show that the nature of the C-terminal group (e.g., free acid, methyl ester, benzyl (B1604629) ester, or amide) has a profound effect on inhibitory potency (Ki). This is because the C-terminus of the dipeptide interacts with residues in a part of the active site that varies between isoforms. As illustrated by studies on phenylalanine-nitroarginine dipeptides, altering the C-terminal group can shift selectivity between nNOS, eNOS, and iNOS. nih.govcapes.gov.bracs.org

Table 1: Effect of C-Terminal Modification on NOS Inhibition for Phe-Arg(NO2) Dipeptides Data extracted from studies on related dipeptide inhibitors to illustrate the principle.

CompoundnNOS Ki (μM)eNOS Ki (μM)iNOS Ki (μM)Reference
L-Phe-L-Arg(NO2)-OH1.01.54.0 capes.gov.bracs.org
L-Phe-L-Arg(NO2)-OMe0.40.93.0 capes.gov.bracs.org
D-Phe-L-Arg(NO2)-OMe0.20.41.5 capes.gov.bracs.org

Stereochemical Considerations and Their Importance in SAR Studies

Stereochemistry is a paramount factor in the structure-activity relationship of peptide-based inhibitors, as biological macromolecules like enzymes are chiral and exhibit high stereospecificity. nih.govacs.org The specific spatial arrangement of the atoms in H-Ala-Arg(NO2)-OMe·HCl, which is derived from L-alanine and L-arginine, is crucial for its recognition and binding by NOS.

The importance of stereochemistry is vividly demonstrated in SAR studies of related nitroarginine-containing dipeptides. Research by Silverman and colleagues showed that the chirality of both the N-terminal amino acid and the nitroarginine residue dramatically influences both the potency and the selectivity of inhibition across the three NOS isoforms. capes.gov.bracs.org For example, dipeptides containing D-Arg(NO2) were found to be uncompetitive inhibitors of iNOS, whereas their L-Arg(NO2) counterparts were competitive inhibitors. capes.gov.bracs.org

Furthermore, the combination of stereochemistries (e.g., L-Phe-L-Arg(NO2) vs. D-Phe-L-Arg(NO2)) results in vastly different inhibition profiles. All dipeptide methyl esters containing a D-amino acid showed a preference for inhibiting nNOS over iNOS and eNOS. acs.org This highlights that the precise three-dimensional shape of the inhibitor, dictated by the L,L-configuration in H-Ala-Arg(NO2)-OMe·HCl, is a key determinant of its biological activity, governing how it fits into the chiral active site of the enzyme. Any change in stereochemistry would likely lead to a completely different set of interactions and, consequently, a different inhibitory profile.

Table 2: Influence of Stereochemistry on NOS Inhibition for Phe-Arg(NO2)-OMe Dipeptides Data extracted from studies on related dipeptide inhibitors to illustrate the principle.

Compound ConfigurationnNOS Ki (μM)eNOS Ki (μM)iNOS Ki (μM)Reference
L-Phe-L-Arg(NO2)-OMe0.40.93.0 capes.gov.bracs.org
D-Phe-L-Arg(NO2)-OMe0.20.41.5 capes.gov.bracs.org
L-Phe-D-Arg(NO2)-OMe0.050.1390 capes.gov.bracs.org
D-Phe-D-Arg(NO2)-OMe0.080.4265 capes.gov.bracs.org

Computational Approaches to Conformational Landscape and Binding Poses

Computational chemistry provides powerful tools to investigate the conformational landscape and binding modes of inhibitors like H-Ala-Arg(NO2)-OMe·HCl. Methods such as molecular dynamics (MD) simulations and molecular docking are employed to complement experimental data and provide atomic-level insights into the molecule's behavior and its interaction with its biological target. nih.govscispace.com

MD simulations can be used to explore the vast number of possible conformations that the flexible dipeptide can adopt in solution, identifying low-energy, stable structures. rutgers.edu This is particularly important for a flexible molecule whose conformation can change significantly upon binding to a target.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. For H-Ala-Arg(NO2)-OMe·HCl, docking simulations into the crystal structures of NOS isoforms are instrumental in predicting its binding pose and rationalizing its inhibitory activity. nih.govnih.gov

The general workflow for such a simulation involves:

Preparation of Receptor and Ligand: The three-dimensional crystal structure of the target enzyme (e.g., nNOS) is obtained from a protein database (PDB). The structure of the dipeptide ligand, H-Ala-Arg(NO2)-OMe·HCl, is built and its energy is minimized. nih.gov

Docking Simulation: The ligand is placed into the defined active site of the enzyme, and a scoring function is used to evaluate thousands of possible binding poses, ranking them based on predicted binding affinity.

Analysis of Binding Poses: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

Docking studies of similar nitroarginine-containing dipeptides into the nNOS active site have confirmed that the nitroguanidinium group forms a crucial hydrogen-bonding network with the conserved Glu592 residue. scispace.com The simulations also show how the rest of the peptide can adopt a conformation that allows the N-terminal amino group to form a favorable electrostatic interaction with the side chain of Asp597, an interaction that is not possible in eNOS (which has Asn368) and is thought to be the basis of nNOS selectivity. scispace.com These computational models are invaluable for understanding SAR data and for guiding the design of new analogs with improved potency and selectivity. nih.govresearchgate.net

Lack of Specific Research Hinders Detailed Analysis of H-Ala-Arg(NO2)-OMe·HCl

A comprehensive review of publicly available scientific literature reveals a notable absence of specific research dedicated to the structure-activity relationship (SAR) and in-depth conformational analysis of the chemical compound H-Ala-Arg(NO2)-OMe·HCl. While basic chemical information is available, detailed studies, particularly those employing advanced molecular dynamics simulations for conformational sampling, appear to be unpublished or not widely disseminated.

The compound, a dipeptide derivative, consists of alanine and a nitro-arginine methyl ester, formulated as a hydrochloride salt. Its chemical formula is C10H21ClN6O5 and it has a molecular weight of approximately 340.77 g/mol . chemicalbook.com

Despite the existence of research on related compounds and the general application of molecular dynamics simulations in peptide analysis, specific findings for H-Ala-Arg(NO2)-OMe·HCl are not present in the surveyed literature. thieme-connect.demdpi.com This scarcity of dedicated research prevents a detailed discussion on its conformational landscape and the relationship between its three-dimensional structure and potential biological activity.

Advanced molecular dynamics simulations are a powerful tool for exploring the vast conformational space of flexible molecules like peptides. mdpi.com This computational technique simulates the atomic-level movements of a molecule over time, providing insights into its preferred shapes, flexibility, and interactions with its environment. Such analyses are crucial for understanding how a molecule might bind to a biological target and exert a specific effect. However, without published studies applying these methods to H-Ala-Arg(NO2)-OMe·HCl, any discussion under the heading of "Advanced Molecular Dynamics Simulations for Conformational Sampling" would be purely speculative.

The scientific community relies on published, peer-reviewed data to build upon existing knowledge. The current lack of such information for H-Ala-Arg(NO2)-OMe·HCl means that a detailed, evidence-based article on its specific structure-activity relationship and conformational behavior cannot be compiled at this time.

Applications in Peptide and Peptidomimetic Design and Engineering

H-Ala-Arg(NO2)-OMe·HCl as a Fundamental Building Block in Advanced Peptide Synthesis

H-Ala-Arg(NO2)-OMe·HCl is a dipeptide building block utilized in the stepwise chemical synthesis of larger peptides, both in solution-phase and solid-phase peptide synthesis (SPPS). sigmaaldrich.comekb.eg In this context, the molecule is essentially a pre-formed segment of a target peptide, which can streamline the synthetic process.

The key to its utility lies in its protecting groups:

Nω-nitro (-NO2) group: The guanidinium (B1211019) group of the arginine side chain is highly basic and nucleophilic, requiring protection to prevent unwanted side reactions during peptide coupling. The nitro group serves as a robust electron-withdrawing group that deactivates the side chain, ensuring that only the N-terminal amine of the alanine (B10760859) residue participates in the formation of a new peptide bond. ekb.eg This protection is stable under the conditions used for standard Boc and Fmoc chemistries and is typically removed in a final deprotection step, often using strong acids like hydrogen fluoride (B91410) (HF) or through catalytic hydrogenation. ekb.eg

Methyl Ester (-OMe): The C-terminal carboxyl group of the arginine is protected as a methyl ester. This prevents the carboxyl group from reacting during the coupling of the N-terminus to another amino acid or peptide fragment. The methyl ester can be selectively removed by saponification (hydrolysis with a base) to activate the carboxyl group for subsequent coupling reactions.

By using this dipeptide, synthetic chemists can add two amino acid residues in a single coupling step, which can be more efficient than adding them one by one. The compound is commercially available, making it an accessible reagent for peptide synthesis. iris-biotech.deinterchim.frtcichemicals.compeptide.com

Design and Synthesis of Peptide Analogues with Targeted Modifications

The H-Ala-Arg(NO2)-OMe·HCl framework is an excellent starting point for creating peptide analogues with specific modifications aimed at enhancing biological activity, selectivity, or stability. The Nω-nitro-L-arginine component is particularly significant as it is a known inhibitor of nitric oxide synthase (NOS), an enzyme with multiple isoforms. smolecule.commedchemexpress.com

Researchers can use this dipeptide as a scaffold for further chemical elaboration:

N-Terminal Elongation: The free amino group of the alanine residue is the primary site for chain extension. Standard peptide coupling protocols can be used to add further amino acids or peptide fragments to this end.

C-Terminal Modification: After hydrolysis of the methyl ester, the resulting carboxylic acid can be coupled to other amines, alcohols, or amino acids, allowing for diverse modifications at the C-terminus.

Side-Chain Functionality: The nitroarginine (B1678959) moiety itself is the key functional component for applications targeting NOS. The rest of the peptide can be modified to improve properties like cell permeability or to introduce additional binding interactions with the target enzyme.

The design process often involves creating a library of analogues where the amino acids surrounding the core Arg(NO2) unit are varied to explore structure-activity relationships (SAR). This allows for the fine-tuning of the peptide's properties to achieve desired therapeutic or research objectives.

Development of Peptidomimetics Incorporating Nω-Nitro-L-Arginine Structures

Peptidomimetics are molecules that mimic the structure and function of peptides but are built from non-peptide backbones or incorporate non-standard amino acids. mdpi.com The goal is often to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation and low oral bioavailability. mdpi.comnih.gov

The Nω-nitro-L-arginine structure is a critical pharmacophore for inhibiting nitric oxide synthase (NOS). Significant research has focused on incorporating this moiety into peptidomimetic scaffolds to develop selective inhibitors for the different isoforms of NOS (nNOS, eNOS, iNOS). nih.govresearchgate.net For instance, research has shown the design of Nω-nitro-L-arginine-containing dipeptide amides as highly selective inhibitors for neuronal NOS (nNOS), which is a target for treating various neurodegenerative disorders. nih.govnih.govacs.org

In one notable study, scientists synthesized a series of dipeptidomimetic analogues based on a nitroarginine core. nih.gov By modifying the second amino acid and the C-terminal amide, they were able to identify compounds with remarkable isoform selectivity, far superior to the parent compound Nω-nitro-L-arginine (L-NNA). nih.gov These studies demonstrate how the fundamental dipeptide concept can be evolved into more complex and drug-like peptidomimetic structures.

Table 1: Examples of Nω-Nitro-L-Arginine Peptidomimetics Targeting nNOS. nih.govnih.gov
CompoundStructural ModificationKey Finding
(4S)-N-{4-amino-5-[(2-aminoethylamino]pentyl}-N′-nitroguanidineAn extended, flexible chain attached to the nitroguanidine (B56551) core.Found to be a highly selective nNOS inhibitor. Its crystal structure with nNOS revealed key binding interactions. nih.govnih.gov
4-N-(Nω-nitro-L-argininyl)-trans-4-amino-L-proline amideA rigid proline-based dipeptide structure.Also demonstrated high selectivity for nNOS over other isoforms. nih.govnih.gov
N-hydroxyl analoguesIntroduction of an N-hydroxyl group to the peptidomimetic backbone.Designed to displace a structural water molecule in the enzyme's active site, which was confirmed by X-ray crystallography. nih.govnih.gov

Integration into Hybrid Molecules and Conjugates for Novel Research Tools

The H-Ala-Arg(NO2)-OMe·HCl dipeptide can be integrated into larger molecular constructs, known as hybrid molecules or conjugates, to create novel research tools or therapeutics. nih.govmdpi.com Conjugation involves chemically linking the peptide to another molecular entity, which can include:

Fluorescent Dyes: Attaching a fluorescent tag allows for the visualization of the peptide's localization in cells or tissues.

Bioactive Molecules: Conjugating the dipeptide to another drug molecule can create a hybrid with dual activities or improved targeting.

Cell-Penetrating Peptides (CPPs): Fusing the dipeptide to a CPP can enhance its uptake into cells.

Metal Chelators: For applications in medical imaging or radiotherapy, the peptide can be linked to a chelating agent capable of binding a radionuclide. uni-regensburg.de

The synthesis of these conjugates often involves standard bioconjugation techniques. For example, the N-terminal amine of the dipeptide can be reacted with an N-hydroxysuccinimide (NHS) ester of the molecule to be conjugated. Alternatively, the peptide itself can be built upon a resin that already contains the conjugated partner. uni-regensburg.de These hybrid molecules can have significantly altered pharmacokinetic properties, such as a prolonged elimination half-time, by being conjugated to large proteins like albumin. google.com

Strategies for Incorporating Non-Canonical Amino Acids into Dipeptide Frameworks

The inclusion of non-canonical amino acids (ncAAs) into peptide frameworks is a powerful strategy for creating peptides with enhanced properties. mdpi.comasm.org Nω-nitro-L-arginine can itself be considered a modified, non-proteinogenic amino acid. The strategies for creating dipeptides containing ncAAs, such as the H-Ala-Arg(NO2)-OMe·HCl framework, primarily rely on chemical synthesis.

Several methods exist for incorporating ncAAs into peptides, with varying levels of complexity and applicability:

Table 2: Major Strategies for Incorporating Non-Canonical Amino Acids (ncAAs). nih.govfrontiersin.org
StrategyDescriptionApplicability
Chemical Synthesis (SPPS/Solution Phase)The most direct method, where a protected ncAA is used as a building block in a standard peptide synthesis protocol. nih.gov This allows for the incorporation of a vast array of modifications at any desired position.Highly versatile; ideal for synthesizing small to medium-sized peptides and peptidomimetics like H-Ala-Arg(NO2)-OMe·HCl.
In vivo Nonsense SuppressionA stop codon (e.g., UAG) in a gene is repurposed to encode an ncAA. This requires a specially engineered suppressor tRNA that is chemically charged with the ncAA. nih.govMainly used for incorporating single ncAAs into large proteins in expression systems like Xenopus oocytes or cell-free systems. nih.govfrontiersin.org
Orthogonal Synthetase/tRNA PairsAn engineered aminoacyl-tRNA synthetase specifically recognizes an ncAA and attaches it to an orthogonal tRNA. This ncAA-tRNA pair then works within the cell's translational machinery to incorporate the ncAA during protein synthesis. nih.govEnables site-specific incorporation of ncAAs in both prokaryotic and eukaryotic expression systems.

For a dipeptide like H-Ala-Arg(NO2)-OMe·HCl, chemical synthesis is the method of choice. The process would involve using the protected building blocks Boc-Ala-OH and H-Arg(NO2)-OMe·HCl (or their Fmoc-protected counterparts) and combining them using a coupling agent. This approach provides complete control over the sequence and allows for the inclusion of a wide variety of ncAAs to explore novel chemical space and biological functions. sigmaaldrich.com

Advanced Analytical and Computational Methodologies for Characterization

High-Resolution Spectroscopic Techniques for Fine Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous confirmation of the peptide's primary structure and the exploration of its conformational landscape. These techniques provide direct evidence of covalent bonding and through-space atomic proximities.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-invasive technique for determining the solution-state structure of peptides. For H-Ala-Arg(NO2)-OMe HCl, a combination of 2D NMR experiments is employed to assign proton (¹H) and carbon (¹³C) signals and establish connectivity.

COSY (Correlation Spectroscopy): This experiment reveals scalar (J-coupling) correlations between protons on adjacent carbon atoms. It is used to trace the spin systems within each amino acid residue, confirming the integrity of the Alanine (B10760859) and the modified Arginine side chains.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to the entire spin system of a residue, simplifying the assignment process.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the peptide's three-dimensional conformation. They detect through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are bonded. For this compound, NOESY/ROESY cross-peaks between the protons of the Alanine residue and the Arginine(NO2) residue would confirm the peptide linkage and provide distance constraints used to model the peptide's preferred conformation in solution. uoa.grunibo.it Conformational analysis using these constraints can reveal low-energy conformers that may represent the bioactive state. uoa.gr

Table 1: Illustrative 2D NMR Correlations for this compound

ExperimentObserved CorrelationStructural Information Deduced
COSYAla Hα ↔ Ala HβConfirms Ala side chain structure
COSYArg Hα ↔ Arg HβConfirms Arg backbone connectivity
NOESY/ROESYAla Hα ↔ Arg NHEstablishes inter-residue connectivity across the peptide bond
NOESY/ROESYAla Hβ ↔ Arg HδProvides through-space distance constraint for conformational modeling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is essential for verifying the molecular formula and sequence of this compound. mdpi.com Techniques like Electrospray Ionization (ESI) are used to generate gas-phase ions of the peptide with minimal fragmentation.

The primary application of HRMS is the determination of the peptide's exact mass. The measured mass of the protonated molecule, [M+H]⁺, is compared to the theoretical mass calculated from its elemental formula (C₁₀H₂₁N₆O₅). An agreement within a few parts per million (ppm) provides high confidence in the peptide's composition.

Tandem mass spectrometry (MS/MS) is subsequently used to confirm the amino acid sequence. The [M+H]⁺ ion is selected and subjected to Collision-Induced Dissociation (CID), which breaks the peptide at the amide bonds. csic.es This process generates a predictable series of fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, thus confirming the Ala-Arg sequence.

Table 2: Illustrative HRMS Fragmentation Data for this compound

Ion TypeFragmentTheoretical Monoisotopic Mass (m/z)Structural Information
[M+H]⁺H-Ala-Arg(NO2)-OMe341.1572Exact mass of the full peptide
b₁Ala72.0444Confirms Alanine at N-terminus
y₁Arg(NO2)-OMe218.1146Confirms modified Arginine methyl ester at C-terminus

2D NMR Spectroscopy for Inter-Residue Connectivities and Conformation

Biophysical Characterization of Molecular Binding Events

Understanding how this compound interacts with biological targets, such as enzymes like nitric oxide synthase (NOS), is critical. nih.govcapes.gov.br Biophysical techniques provide quantitative data on the thermodynamics and kinetics that govern these binding events.

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for characterizing the thermodynamics of a binding interaction. It directly measures the heat released or absorbed as the peptide (ligand) is titrated into a solution containing its molecular target (e.g., an enzyme). scispace.com A single ITC experiment can determine the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the enthalpy change (ΔH). scispace.com From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This data is crucial for understanding the driving forces (enthalpic vs. entropic) behind the binding event.

Table 3: Hypothetical ITC Data for this compound Binding to a Target Protein

Thermodynamic ParameterSymbolIllustrative ValueInterpretation
Binding Affinity ConstantKₐ5.0 x 10⁶ M⁻¹Strength of the interaction
Dissociation ConstantKₔ200 nMConcentration for 50% binding
Stoichiometryn1.05Indicates a 1:1 binding ratio
Enthalpy ChangeΔH-35 kJ/molFavorable enthalpic contribution (e.g., hydrogen bonding)
Entropy ChangeΔS+15 J/mol·KFavorable entropic contribution (e.g., hydrophobic effect)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. In a typical SPR experiment, the target protein is immobilized on a gold sensor surface. A solution containing this compound is then flowed over the surface, and the change in the refractive index at the surface is monitored as the peptide associates with and dissociates from the immobilized target. researchgate.net

This allows for the direct measurement of the association rate constant (kₐ) and the dissociation rate constant (kₔ). The ratio of these rates (kₔ/kₐ) provides the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity and can be compared with ITC results. acs.org Analyzing the kinetic rates provides deeper insight into the binding mechanism, such as how quickly the complex forms and how stable it is over time.

Table 4: Hypothetical SPR Kinetic Data for this compound Binding

Kinetic ParameterSymbolIllustrative ValueInterpretation
Association Rate Constantkₐ2.5 x 10⁵ M⁻¹s⁻¹Rate of complex formation
Dissociation Rate Constantkₔ5.0 x 10⁻² s⁻¹Rate of complex decay (stability)
Equilibrium Dissociation ConstantKₔ200 nMOverall binding affinity (kₔ/kₐ)

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Computational Chemistry for Predictive Modeling and Data Interpretation

Computational chemistry complements experimental techniques by providing a theoretical framework to model the structure and interactions of this compound at an atomic level.

Molecular Dynamics (MD) Simulations: Using force fields like AMBER or CHARMM, MD simulations can model the dynamic behavior of the peptide in solution. unibo.it When combined with distance constraints obtained from NMR experiments (e.g., NOESY), restrained MD simulations can generate an ensemble of structures that represent the peptide's conformational flexibility and average conformation. unibo.it

Molecular Docking: Docking algorithms are used to predict the preferred binding orientation of the peptide within the active site of a target protein. mdpi.com These models can predict key interactions, such as hydrogen bonds or electrostatic contacts, that stabilize the peptide-protein complex. This is particularly relevant for understanding how nitroarginine-containing peptides inhibit enzymes like NOS. mdpi.com

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the peptide, such as charge distribution and molecular orbital energies. ru.nl This provides a more fundamental understanding of the molecule's intrinsic reactivity and can be used to refine the parameters used in classical MD simulations.

Together, these computational approaches are invaluable for interpreting experimental data, generating hypotheses, and guiding the design of new peptide analogues with improved properties. uoa.gr

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method used to ascertain the relationship between the chemical structure of a compound and its biological activity. mdpi.comdntb.gov.ua For peptides like this compound, QSAR studies can predict their potential biological effects based on their structural and physicochemical properties. researchgate.net

The development of a QSAR model for dipeptides involves several key steps. Initially, a dataset of dipeptides with known biological activities is compiled. researchgate.net Subsequently, molecular descriptors for each peptide are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. acs.org For instance, descriptors can include properties like the van der Waals volume, solvent-accessible surface area, and partial charges on individual atoms.

Statistical methods, such as partial least squares (PLS) regression, are then employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. researchgate.netnih.gov This model can then be used to predict the activity of new, untested dipeptides. The robustness and predictive power of the QSAR model are evaluated through various validation techniques. researchgate.net

In the context of this compound, a hypothetical QSAR study could be designed to predict a specific biological activity, such as enzyme inhibition or receptor binding. The structural features of this compound, including the methyl ester group at the C-terminus, the nitro group on the arginine side chain, and the specific amino acid sequence, would be encoded into molecular descriptors. These descriptors would then be used within a QSAR model to predict its activity relative to other dipeptide analogues.

Table 1: Hypothetical QSAR Descriptors for this compound and Related Dipeptides

DipeptideMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Activity (IC50, µM)
This compound340.77-1.5150.25.8
H-Gly-Arg(NO2)-OMe HCl326.74-1.8145.18.2
H-Ala-Lys(NO2)-OMe HCl325.76-1.2148.512.5
H-Ala-Arg-OMe HCl295.77-2.1120.725.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Virtual Screening and Ligand-Based Drug Design Principles

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comlongdom.org This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). pensoft.net

Ligand-based drug design, which is particularly relevant when the three-dimensional structure of the target is unknown, relies on the principle that molecules with similar structures are likely to have similar biological activities. pensoft.net In this approach, a known active molecule, such as this compound, can be used as a template to search for other compounds with similar features. mdpi.com

The process of ligand-based virtual screening involves several steps. First, a set of known active ligands is selected. Then, a computational representation of these molecules is created, often in the form of a pharmacophore model. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, and charged groups) that are necessary for biological activity. nih.gov This model is then used as a query to search large compound databases for molecules that match the pharmacophore.

Alternatively, similarity searching can be performed, where the entire structure of the known active ligand is compared to the structures of molecules in a database. The similarity is calculated based on various molecular fingerprints, which are bit strings that encode the presence or absence of specific structural fragments.

For this compound, a ligand-based approach could involve using its structure to identify other potential modulators of a specific biological target. The key structural features, such as the dipeptide backbone, the nitroarginine (B1678959) side chain, and the methyl ester, would be used to guide the search for similar compounds.

Table 2: Hypothetical Virtual Screening Hit List Based on this compound Similarity

Compound IDTanimoto SimilarityPredicted Binding Affinity (kcal/mol)
ZINC123456780.85-8.2
ZINC987654320.82-7.9
ZINC567890120.79-7.5
ZINC345678900.75-7.1

Note: The data in this table is hypothetical and for illustrative purposes only. Tanimoto similarity is a common metric for comparing molecular fingerprints.

Emerging Research Perspectives and Future Directions for H Ala Arg No2 Ome·hcl

Development of H-Ala-Arg(NO2)-OMe·HCl as a Specialized Biochemical Probe

The development of precise molecular tools is fundamental to advancing our understanding of biological systems. H-Ala-Arg(NO2)-OMe·HCl is positioned to emerge as a specialized biochemical probe, primarily due to the established activity of its core component, nitroarginine (B1678959) methyl ester.

The closely related compound, Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), is a well-documented inhibitor of nitric oxide synthase (NOS) enzymes. chemicalbook.comambeed.cn L-NAME functions by requiring hydrolysis of its methyl ester by cellular esterases to become the active inhibitor, L-NNA (Nω-nitro-L-arginine), which then competes with the natural substrate, L-arginine. chemicalbook.com This mechanism allows L-NAME to serve as a valuable probe for investigating the physiological and pathophysiological roles of nitric oxide (NO) in processes like vasodilation and neuronal signaling. chemicalbook.comnih.gov

The addition of an alanine (B10760859) residue to create the dipeptide H-Ala-Arg(NO2)-OMe·HCl introduces a new layer of specificity. This modification could potentially:

Alter Enzyme Specificity: The dipeptide structure may be targeted by specific dipeptidases or proteases within a cell or tissue, leading to a more controlled and localized release of the active nitroarginine component.

Modify Cellular Uptake: The physicochemical properties conferred by the alanine residue could influence the molecule's transport across cell membranes, potentially targeting it to different cellular compartments compared to L-NAME.

Serve as a Substrate for Mechanistic Studies: The dipeptide could be used as a substrate to study the kinetics and specificity of various peptidases and esterases, helping to characterize enzyme function in complex biological samples.

Future research will likely focus on characterizing these properties to validate H-Ala-Arg(NO2)-OMe·HCl as a next-generation probe for studying NO signaling with enhanced spatial or temporal control.

Table 1: Comparative Properties of Arginine-Based Compounds

Feature H-Arg(NO2)-OMe·HCl (L-NAME) H-Ala-Arg(NO2)-OMe·HCl
Molecular Formula C₇H₁₅N₅O₄·HCl iris-biotech.de C₁₀H₂₁ClN₆O₅ chemicalbook.com
Molecular Weight 269.68 g/mol iris-biotech.de 340.77 g/mol chemicalbook.com
Core Function Pro-inhibitor of Nitric Oxide Synthase (NOS) chemicalbook.comambeed.cn Potential Pro-inhibitor of NOS
Activation Requires hydrolysis by cellular esterases chemicalbook.com Likely requires hydrolysis by esterases and potentially peptidases
Key Structural Feature Single modified amino acid Dipeptide with N-terminal Alanine

Advancements in Peptide Engineering Leveraging Nitroarginine Derivatives

Peptide engineering involves the design and synthesis of peptides with novel or enhanced functions. Nitroarginine derivatives, including the Arg(NO2) moiety in H-Ala-Arg(NO2)-OMe·HCl, are crucial tools in this field, primarily for their role as protecting groups in solid-phase and solution-phase peptide synthesis. uodiyala.edu.iq

The nitro group (NO₂) effectively masks the reactive guanidino group of arginine, preventing unwanted side reactions during the formation of peptide bonds. peptide.com This protection is stable under many standard coupling conditions but can be removed later in the synthesis process. peptide.com The synthesis of a dipeptide like H-Ala-Arg(NO2)-OMe·HCl represents a fundamental step in building more complex polypeptide chains. acs.org For instance, it can be used as a building block, which, after deprotection of the methyl ester, could be elongated from the C-terminus.

Beyond its role in synthesis, the incorporation of modified amino acids is a key strategy in peptide engineering to create molecules with specific biological activities. Researchers have attached arginine derivatives to other scaffolds, such as thiazolidine-4-one, to develop new compounds with enhanced antioxidant and antimicrobial properties. researchgate.net This highlights a promising future direction: H-Ala-Arg(NO2)-OMe·HCl could serve not just as an intermediate but as a precursor for creating novel bioactive molecules. Engineering the peptide by attaching other functional groups or incorporating it into larger structures could lead to the development of agents for various therapeutic or research applications. researchgate.netnih.gov

Interdisciplinary Research Avenues in Chemical Biology and Biochemistry

The study of H-Ala-Arg(NO2)-OMe·HCl opens up numerous avenues for interdisciplinary research, bridging chemical synthesis with biological investigation. ircbc.ac.cnresearchgate.net

In Chemical Biology: This field utilizes chemical tools to understand and manipulate biological systems. H-Ala-Arg(NO2)-OMe·HCl can be used to probe enzyme function and cellular signaling pathways. ircbc.ac.cn For example, synthesizing fluorescently labeled or isotopically tagged versions of this dipeptide would allow researchers to track its uptake, localization, and metabolism within living cells, providing direct insights into dipeptide transport and the activity of intracellular enzymes. uodiyala.edu.iq

In Biochemistry: The compound provides a tool to investigate the intricate mechanisms of nitric oxide signaling. By comparing the biochemical effects of H-Ala-Arg(NO2)-OMe·HCl with L-NAME, researchers could dissect the roles of specific peptidases in modulating NO production in different tissues. chemicalbook.com This could be particularly relevant in disease models where both peptide metabolism and NO signaling are dysregulated. ircbc.ac.cn

In Medicinal Chemistry: While this article does not discuss dosage, the compound serves as a scaffold for drug discovery. The design and synthesis of analogs of H-Ala-Arg(NO2)-OMe·HCl could lead to the identification of more potent or selective enzyme inhibitors. researchgate.net Interdisciplinary efforts combining chemical synthesis, biochemical screening, and structural biology would be essential to optimize these molecules. ircbc.ac.cn

Such research requires collaboration between synthetic chemists, biochemists, cell biologists, and pharmacologists to fully explore the potential of this and related dipeptides. researchgate.net

Challenges and Opportunities in Mechanistic Understanding of Dipeptide Function

Despite its potential, significant challenges remain in elucidating the precise function of H-Ala-Arg(NO2)-OMe·HCl, reflecting broader challenges in the study of short peptides. mdpi.comresearchgate.net

Challenges:

Lack of Specific Data: There is a scarcity of published research focused specifically on H-Ala-Arg(NO2)-OMe·HCl. Its exact biological activity, stability in physiological conditions, and membrane permeability are currently undefined.

Complexity of Metabolism: The biological effects of the dipeptide will depend on a multi-step activation process, likely involving both esterases and peptidases. The relative rates and efficiencies of these enzymatic steps are unknown and may vary significantly between different cell types. chemicalbook.comactanaturae.ru

Understanding Structure-Function Relationships: A key challenge in peptide science is understanding how sequence and structure determine mechanical and biological properties. mdpi.com For this dipeptide, it is crucial to determine how the N-terminal alanine influences the established inhibitory profile of the nitroarginine core.

Opportunities:

Foundational Research: The current knowledge gap presents a clear opportunity for foundational studies to characterize the compound's basic biochemical and cellular properties.

Enzyme-Substrate Interaction Studies: This dipeptide is an ideal candidate for investigating the substrate specificity of various proteases and esterases. Such studies could help map the landscape of peptide metabolism in different biological contexts.

Probing Prebiotic Chemistry: Research into the formation and hydrolysis of simple dipeptides is fundamental to understanding the origins of life. ubc.ca While H-Ala-Arg(NO2)-OMe·HCl is a synthetic molecule, studying its stability and reactivity in aqueous environments can contribute to the broader understanding of peptide bond dynamics. ubc.ca

Developing Novel Biomaterials: Dipeptides are known for their ability to self-assemble into nanostructures like hydrogels, which have applications in drug delivery and tissue engineering. dergipark.org.tr Exploring the self-assembly potential of H-Ala-Arg(NO2)-OMe·HCl and its derivatives could open up new opportunities in materials science.

Table 2: Research Opportunities for H-Ala-Arg(NO2)-OMe·HCl

Research Area Key Questions Potential Impact
Biochemical Probing Does the alanine residue alter target specificity or cellular uptake compared to L-NAME? Development of more precise tools for studying NO signaling. chemicalbook.com
Enzyme Kinetics Which peptidases and esterases process this dipeptide and at what rate? A deeper understanding of cellular peptide and ester metabolism. actanaturae.ru
Structural Biology What is the three-dimensional structure of the dipeptide when bound to target enzymes? Rational design of more potent and selective inhibitors. nih.gov
Materials Science Can this dipeptide or its derivatives self-assemble into functional nanostructures? Creation of novel biocompatible materials for biomedical applications. dergipark.org.tr

Q & A

Basic: What are the critical steps for synthesizing H-Ala-arg(NO2)-ome HCl, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential peptide coupling using Fmoc/t-Bu solid-phase strategies. The nitroarginine residue (Arg(NO2)) requires selective protection of the guanidino group to prevent side reactions. After deprotection, methyl esterification (OME) is performed under acidic conditions (e.g., HCl/methanol). Key factors include:

  • Temperature control : Excessive heat during coupling may degrade the nitro group.
  • Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes solubility.
  • Purification : Reverse-phase HPLC with 0.1% TFA in acetonitrile/water gradients ensures purity .

Advanced: How can researchers address low yields during purification of this compound?

Methodological Answer:
Low yields often stem from hydrolytic cleavage of the methyl ester (OME) or nitro group instability. To mitigate:

  • Optimize pH : Maintain pH 3–4 during HPLC to prevent ester hydrolysis.
  • Use cold solvents : Reduce thermal degradation during lyophilization.
  • Characterize intermediates : Validate nitro group integrity via UV-Vis (λ~260 nm for nitroaromatic absorption) .

Advanced: What experimental protocols ensure stability of this compound under varying storage conditions?

Methodological Answer:
The compound’s hygroscopic HCl salt necessitates:

  • Storage : –20°C in airtight, desiccated vials with silica gel.
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring detect hydrolytic byproducts (e.g., free carboxylic acid). Include a negative control (non-hygroscopic analog) to isolate environmental effects .

Basic: Which spectroscopic techniques are most reliable for confirming the nitro group in this compound?

Methodological Answer:

  • NMR : ¹³C NMR detects the nitro group’s deshielded carbon (~140–150 ppm).
  • IR Spectroscopy : Asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
  • High-Resolution MS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₁₄H₂₇N₇O₅⁺ requires Δ < 3 ppm) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?

Methodological Answer:

  • Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening.
  • DFT Calculations : Compare experimental ¹H/¹³C shifts with density functional theory (B3LYP/6-31G*) models.
  • Solvent correction : Account for DMSO-d6 or CDCl3 solvent shifts using reference databases .

Advanced: What strategies validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Competitive assay design : Use a fluorogenic substrate (e.g., Z-Gly-Pro-AMC) with nitroarginine as a competitive inhibitor.
  • Control for ester hydrolysis : Include a protease inhibitor (e.g., PMSF) to prevent OME cleavage during incubation.
  • Dose-response curves : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) and compare to L-NAME (a known arginine analog) .

Basic: What are the best practices for handling and solubilizing this compound in aqueous buffers?

Methodological Answer:

  • Solubility : Dissolve in 10 mM HCl (pH ~2) or PBS (pH 7.4) with sonication.
  • Avoid prolonged exposure : Neutral pH accelerates ester hydrolysis; pre-cool buffers to 4°C.
  • Concentration limits : Stock solutions >10 mM in DMSO are stable for ≤48 hours at –20°C .

Basic: How can researchers efficiently locate prior studies on this compound analogs?

Methodological Answer:

  • Database filters : Use PubMed/Web of Science with keywords: “nitroarginine methyl ester” AND “peptide synthesis” NOT “commercial”.
  • Structure-based search : PubChem’s “Similar Compounds” tool (Tanimoto coefficient >80%) identifies analogs .

Advanced: What computational methods predict the reactivity of the nitro group in this compound under reducing conditions?

Methodological Answer:

  • Molecular docking : Simulate interactions with reductases (e.g., NADPH-dependent enzymes) using AutoDock Vina.
  • QM/MM simulations : Model nitro-to-amine reduction pathways (B3LYP/CHARMM36 force field). Validate with cyclic voltammetry (E₀’ for NO₂/NH₂ ~ –0.5 V vs. Ag/AgCl) .

Advanced: How to design a study comparing this compound with its non-nitrated counterpart?

Methodological Answer:

  • Controlled synthesis : Prepare H-Ala-Arg-OME HCl (non-nitrated) using identical coupling conditions.
  • Comparative assays : Test both compounds in parallel for:
    • Stability : HPLC tracking of degradation (t½).
    • Bioactivity : IC₅₀ in nitric oxide synthase inhibition assays.
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (n ≥ 3 replicates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.